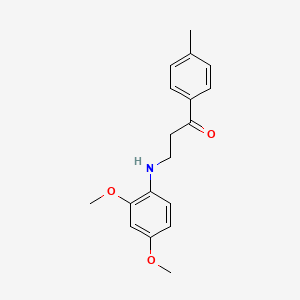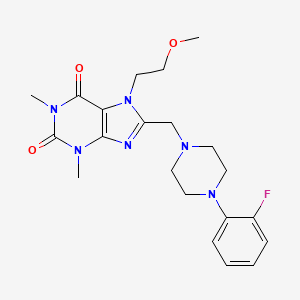![molecular formula C13H13BrN2OS B2353812 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865175-19-5](/img/structure/B2353812.png)
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide”, a related compound, 6-bromobenzo[d]thiazol-2(3H)-one, has been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Compounds derived from 6-bromobenzo[d]thiazol-2(3H)-one, which is structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds have shown promising results, indicating that derivatives of this compound could be potential candidates for anticancer drugs .
Antibacterial Applications
The antibacterial activity of new derivatives synthesized from the core structure of 6-bromobenzo[d]thiazol-2(3H)-one has been studied against various bacterial strains. The results suggest that these compounds exhibit good to moderate antibacterial activity, which could be further optimized for developing new antibacterial agents .
Chemotherapeutic Drug Development
The search for new chemotherapeutic agents that can selectively target tumor cells without causing side effects is a significant area of research. Derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been part of this search, indicating the potential of the compound to act as a scaffold for developing novel chemotherapeutics .
Organic Synthesis and Medicinal Chemistry
The compound’s core structure is used in the development of new heterocycles containing 1,2,3-triazole moieties. These moieties are known to decrease the development of tumor cells, highlighting the compound’s role in the synthesis of new organic molecules with potential medicinal properties .
Base-Catalyzed Intramolecular Cyclization
Intramolecular cyclization reactions catalyzed by bases are fundamental in organic chemistry for creating complex and potentially bioactive molecules. The compound could be used in such cyclization reactions to synthesize 6-bromobenzo[f]isoindolinium bromides, which have potential bioactivity .
properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h3,5-6,8H,1,4,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVUSYFNSUOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)


![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)


![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)